molecular formula C9H7IN2O2 B1613188 4-iodo-6-methyl-1H-indazole-3-carboxylic acid CAS No. 885522-37-2

4-iodo-6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1613188
CAS No.: 885522-37-2
M. Wt: 302.07 g/mol
InChI Key: RXLUDGLHNPANNT-UHFFFAOYSA-N
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Description

4-iodo-6-methyl-1H-indazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 22 bonds; 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrazole .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds; 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrazole .


Chemical Reactions Analysis

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . A general access to this motif is based on the nitrosation of indoles in a slightly acidic environment .

Properties

IUPAC Name

4-iodo-6-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUDGLHNPANNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)I)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646508
Record name 4-Iodo-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-37-2
Record name 4-Iodo-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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